molecular formula C14H24N2O2 B8194545 tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate

tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate

Cat. No.: B8194545
M. Wt: 252.35 g/mol
InChI Key: SXLIVBILRKFTGB-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a piperidine ring, and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(1-prop-2-ynyl)piperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl N-methyl-N-(prop-2-en-1-yl)carbamate
  • tert-Butyl N-(4-methyl-4-piperidyl)carbamate
  • tert-Butyl carbamate

Comparison: tert-Butyl N-methyl-N-(1-prop-2-ynyl-4-piperidyl)carbamate is unique due to the presence of the prop-2-ynyl group, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows for specific interactions and applications that are not possible with other tert-butyl carbamates .

Properties

IUPAC Name

tert-butyl N-methyl-N-(1-prop-2-ynylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-6-9-16-10-7-12(8-11-16)15(5)13(17)18-14(2,3)4/h1,12H,7-11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLIVBILRKFTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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